molecular formula C11H12N2O3 B13996687 Methyl 2-amino-3-oxo-1,4-dihydroisoquinoline-1-carboxylate CAS No. 63499-95-6

Methyl 2-amino-3-oxo-1,4-dihydroisoquinoline-1-carboxylate

Cat. No.: B13996687
CAS No.: 63499-95-6
M. Wt: 220.22 g/mol
InChI Key: ZFEWSZUBANQSFT-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-oxo-1,4-dihydroisoquinoline-1-carboxylate is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are a class of compounds known for their diverse biological activities and are often found in natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-oxo-1,4-dihydroisoquinoline-1-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-oxo-1,4-dihydroisoquinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 2-amino-3-oxo-1,4-dihydroisoquinoline-1-carboxylate has several scientific research applications:

Mechanism of Action

The exact mechanism of action for methyl 2-amino-3-oxo-1,4-dihydroisoquinoline-1-carboxylate is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-oxo-1,4-dihydroisoquinoline-1-carboxylate is unique due to its specific structure, which allows for diverse chemical modifications. This versatility makes it a valuable compound in medicinal chemistry and organic synthesis, offering potential for the development of new therapeutic agents and materials.

Biological Activity

Methyl 2-amino-3-oxo-1,4-dihydroisoquinoline-1-carboxylate (CAS: 63499-95-6) is a compound belonging to the isoquinoline family, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₃ClN₂O₃
Molecular Weight256.686 g/mol
Density1.303 g/cm³
Boiling Point374.3 °C at 760 mmHg
LogP1.599

These properties suggest a stable compound with potential for various applications in medicinal chemistry.

Antioxidant Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant antioxidant properties. For example, studies on related compounds have shown that certain substitutions can enhance superoxide anion radical scavenging activity. The presence of hydroxyl groups at specific positions has been linked to improved radical scavenging capabilities, which may be relevant for this compound as well .

Anticancer Potential

This compound's structural relatives have been tested for anticancer activity. For instance, compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines using MTT assays. In one study, derivatives showed significant inhibition of cell proliferation in the MCF-7 breast cancer cell line, suggesting that this compound may exhibit similar effects .

Inhibition of Enzymatic Activity

Isoquinoline derivatives have also been explored for their ability to inhibit poly(ADP-ribose) polymerase (PARP) enzymes. Compounds structurally related to this compound have been shown to inhibit PARP1 and PARP2 in vitro with varying potency. The structure–activity relationship indicates that modifications to the isoquinoline scaffold can significantly affect inhibitory activity .

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant potential of various isoquinoline derivatives, this compound was included in a panel of compounds evaluated for superoxide radical scavenging activity. The results indicated that certain modifications enhanced the scavenging capacity significantly compared to standard antioxidants like ascorbic acid.

Case Study 2: Cytotoxicity Evaluation

A series of methyl-substituted isoquinolines were tested against the MCF-7 cell line. The results demonstrated that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. These findings support further investigation into the therapeutic potential of this compound .

Properties

CAS No.

63499-95-6

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 2-amino-3-oxo-1,4-dihydroisoquinoline-1-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-16-11(15)10-8-5-3-2-4-7(8)6-9(14)13(10)12/h2-5,10H,6,12H2,1H3

InChI Key

ZFEWSZUBANQSFT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=CC=CC=C2CC(=O)N1N

Origin of Product

United States

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